(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
CAS No.:
Cat. No.: VC18624652
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrN |
|---|---|
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | (1R)-5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine |
| Standard InChI | InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | XKCJHQVXVWDKME-JTQLQIEISA-N |
| Isomeric SMILES | CC1(CC2=C([C@@H]1N)C=CC(=C2)Br)C |
| Canonical SMILES | CC1(CC2=C(C1N)C=CC(=C2)Br)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic indane core with a bromine atom at the 5th position, two methyl groups at the 2nd position, and an amine group at the 1st position. The (R)-configuration at the chiral center confers stereochemical specificity, influencing its biological interactions and synthetic utility.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R)-5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine | |
| Molecular Formula | C₁₁H₁₄BrN | |
| Molecular Weight | 240.14 g/mol | |
| SMILES | CC1(CC2=C([C@@H]1N)C=CC(=C2)Br)C | |
| InChIKey | XKCJHQVXVWDKME-JTQLQIEISA-N |
Physicochemical Characteristics
While experimental data on melting/boiling points remain limited, the hydrochloride salt derivative (C₁₁H₁₅BrClN) has a molecular weight of 248.55 g/mol . The compound’s solubility is likely influenced by its amine group, favoring polar aprotic solvents.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves bromination of a pre-functionalized indane precursor. A patent (CN101062897A) outlines a multi-step approach using oxime intermediates and catalytic hydrogenation :
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Oxime Formation: 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one is treated with hydroxylamine to form the corresponding oxime.
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Reduction: The oxime undergoes hydrogenation with Raney nickel or palladium catalysts to yield the amine.
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Bromination: Electrophilic bromination at the 5th position using Br₂ or N-bromosuccinimide (NBS) in dichloromethane.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, NaOH, EtOH, reflux | 85–90% | |
| Hydrogenation | H₂ (50 psi), Raney Ni, EtOH, 25°C | 75–80% | |
| Bromination | Br₂, CH₂Cl₂, 0°C, 2 hr | 60–70% |
Industrial-Scale Production
Continuous flow reactors are employed to enhance efficiency, with automated systems controlling temperature (20–50°C) and pressure (1–5 atm). Solvent selection (e.g., dichloromethane or THF) minimizes side reactions like over-bromination.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., Grignard reagents, amines) under palladium catalysis. For example:
This reactivity is pivotal for introducing diverse substituents in medicinal chemistry.
Amine Functionalization
The primary amine participates in:
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Acylation: Reaction with acyl chlorides to form amides.
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Reductive Amination: Condensation with ketones/aldehydes followed by NaBH₄ reduction.
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